3,4-Methanoproline
Overview
Description
3,4-Methanoproline is a synthetic analogue of proline, characterized by the presence of a bridged methylene group at the 3,4-positions of the pyrrolidine ring. This structural modification imparts unique conformational and stereoelectronic properties to the compound, making it a valuable tool in medicinal chemistry and peptide research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methanoproline typically involves the cyclopropanation of dehydroproline. One common method is the intramolecular insertion of cyclopropylidenes into C-H bonds adjacent to nitrogen, yielding enantiomerically pure this compound . Another approach involves the coupling of chiral starting materials followed by cyclization and functional group interconversion .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in stereocontrolled synthesis and the availability of chiral catalysts have made large-scale production more feasible .
Chemical Reactions Analysis
Types of Reactions: 3,4-Methanoproline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced proline analogues.
Substitution: Nucleophilic substitution at the methylene bridge.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced analogues, and substituted proline derivatives .
Scientific Research Applications
3,4-Methanoproline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptidomimetics and constrained amino acids.
Biology: Serves as an inhibitor of proline metabolism and transport systems in bacteria.
Medicine: Incorporated into drug design for its ability to enhance the pharmacological properties of peptides.
Mechanism of Action
The mechanism of action of 3,4-Methanoproline involves its interaction with proline transport systems and metabolic pathways. It inhibits the proline transport system in bacteria like Escherichia coli and Salmonella typhimurium, disrupting their growth . Additionally, it acts as an inhibitor of angiotensin-converting enzyme, making it relevant in the treatment of hypertension .
Comparison with Similar Compounds
2,3-Methanoproline: Another proline analogue with a methylene bridge at the 2,3-positions.
4,5-Methanoproline: Contains a methylene bridge at the 4,5-positions and is part of the structure of saxagliptin, a diabetes medication.
Uniqueness: 3,4-Methanoproline is unique due to its specific methylene bridge positioning, which imparts distinct conformational rigidity and bioactivity. This makes it particularly useful in the design of peptidomimetics and as a tool in medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-YCXLAJEKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C1[C@H](NC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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